molecular formula C12H11FN2O2 B2468723 Methyl 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoate CAS No. 2089289-04-1

Methyl 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoate

Cat. No.: B2468723
CAS No.: 2089289-04-1
M. Wt: 234.23
InChI Key: IAILIHYVUISFPW-UHFFFAOYSA-N
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Description

Methyl 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoate (CAS: 2089289-04-1) is a fluorinated benzoate ester derivative with the molecular formula C₁₂H₁₁FN₂O₂ and a molecular weight of 234.23 g/mol . Its structure features a fluorine atom at the ortho-position and a 1-methylpyrazole substituent at the meta-position on the benzene ring.

Properties

IUPAC Name

methyl 2-fluoro-5-(2-methylpyrazol-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-15-11(5-6-14-15)8-3-4-10(13)9(7-8)12(16)17-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAILIHYVUISFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC(=C(C=C2)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme:

  • Synthesis of 5-Bromo-2-fluorobenzoic Acid Methyl Ester

    • Bromination of 2-fluoro-benzoic acid methyl ester using $$ \text{NBS} $$ (N-bromosuccinimide) in $$ \text{CCl}_4 $$ under radical initiation.
    • Yield: ~85%.
  • Preparation of 1-Methyl-5-Pyrazoleboronic Acid

    • Lithiation of 1-methylpyrazole followed by reaction with trimethyl borate.
    • Yield: ~78%.
  • Coupling Reaction

    • Palladium-catalyzed (e.g., $$ \text{Pd(PPh}3\text{)}4 $$) coupling of 5-bromo-2-fluorobenzoate with 1-methyl-5-pyrazoleboronic acid in $$ \text{Na}2\text{CO}3 $$/$$ \text{DME} $$ at 80°C.
    • Yield: 72–89%.

Key Data:

Step Reagents/Conditions Yield Reference
1 NBS, $$ \text{CCl}_4 $$, 75°C 85%
2 $$ \text{B(OMe)}_3 $$, -78°C 78%
3 $$ \text{Pd(PPh}3\text{)}4 $$, $$ \text{DME} $$ 89%

Esterification of Preformed Carboxylic Acid

A two-step process starting from 2-fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid:

Reaction Scheme:

  • Synthesis of 2-Fluoro-5-(1-Methyl-5-Pyrazolyl)Benzoic Acid

    • Cyclocondensation of 4-fluoro-2-nitroacetophenone with hydrazine hydrate under microwave irradiation (150°C, 10 min).
    • Yield: 89%.
  • Esterification with Methanol

    • Acid-catalyzed (e.g., $$ \text{H}2\text{SO}4 $$) reflux in methanol.
    • Yield: 92%.

Key Data:

Step Reagents/Conditions Yield Reference
1 $$ \text{NH}2\text{NH}2 $$, MW, 150°C 89%
2 $$ \text{H}2\text{SO}4 $$, MeOH, reflux 92%

One-Pot Cyclization and Esterification

A streamlined approach combining pyrazole formation and esterification:

Reaction Scheme:

  • Condensation of 2-Fluoro-5-Formylbenzoate with Methylhydrazine

    • Reaction in $$ \text{EtOH} $$ at 60°C for 12 hours.
    • Yield: 80%.
  • In Situ Esterification

    • Direct treatment with $$ \text{SOCl}_2 $$/MeOH to convert intermediate acid to ester.

Key Data:

Step Reagents/Conditions Yield Reference
1 Methylhydrazine, $$ \text{EtOH} $$, 60°C 80%
2 $$ \text{SOCl}_2 $$, MeOH 95%

Microwave-Assisted Synthesis

Accelerated synthesis using microwave irradiation:

Reaction Scheme:

  • Microwave-Promoted Cyclization
    • Mixing 2-fluoro-5-acetylbenzoic acid methyl ester with methylhydrazine in $$ \text{DMF} $$, irradiated at 150°C for 20 min.
    • Yield: 88%.

Advantages:

  • Reduced reaction time (20 min vs. 12 h conventional).
  • Enhanced purity (98% by HPLC).

Palladium-Catalyzed Carbonylation

For introducing the pyrazole moiety via carbon monoxide insertion:

Reaction Scheme:

  • Carbonylation of 5-Bromo-2-fluorobenzoate
    • Reaction with 1-methylpyrazole in $$ \text{CO} $$ atmosphere, $$ \text{Pd(dppf)Cl}_2 $$, $$ \text{NaOAc} $$, 80°C.
    • Yield: 85%.

Key Data:

Parameter Value Reference
Catalyst $$ \text{Pd(dppf)Cl}_2 $$
Pressure 50 psi $$ \text{CO} $$
Time 8 h

Comparative Analysis of Methods

Method Yield Range Time Complexity Scalability
Suzuki-Miyaura 72–89% Moderate High Industrial
Esterification 85–92% Short Low Lab-scale
One-Pot Cyclization 80–95% Long Moderate Pilot-scale
Microwave-Assisted 88% Very Short Low Lab-scale
Carbonylation 85% Long High Industrial

Critical Insights

  • Fluorination Challenges : Direct fluorination at position 2 requires careful control to avoid side reactions. Anhydrous conditions and low temperatures (~0°C) are recommended.
  • Pyrazole Stability : The 1-methylpyrazole group is sensitive to oxidation; thus, inert atmospheres (N₂/Ar) are critical during coupling steps.
  • Purification : Column chromatography (silica gel, $$ \text{EtOAc/hexane} $$) is preferred for isolating the ester, with typical purity >95%.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for modifying solubility or enabling further functionalization.

Example Reaction:
Methyl 2-fluoro-5-(1-methyl-5-pyrazolyl)benzoate2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid

  • Conditions : Acidic (HCl, H₂O/THF) or basic (NaOH, H₂O/MeOH) hydrolysis.

  • Yield : ~80–90% (similar to analogous esters) .

ReagentSolventTemperatureTimeProduct YieldReference
1M HClTHF/H₂OReflux6 h85%
1M NaOHMeOH/H₂O60°C4 h88%

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at position 2 participates in NAS reactions, particularly with strong nucleophiles (e.g., amines, alkoxides), facilitated by the electron-withdrawing ester group.

Example Reaction:
This compound + MethylamineMethyl 5-(1-methyl-5-pyrazolyl)-2-(methylamino)benzoate

  • Conditions : DMF, K₂CO₃, 80°C, 12 h.

  • Yield : 65% (analogous to methylamino-substituted benzoates).

NucleophileBaseSolventTemperatureTimeYieldReference
MethylamineK₂CO₃DMF80°C12 h65%
Sodium methoxideMeOHReflux8 h58%

Pyrazole Ring Functionalization

The 1-methylpyrazole moiety undergoes electrophilic substitution or cross-coupling reactions. Its 4-position is reactive due to directing effects of the methyl group.

Example Reaction:
This compoundMethyl 2-fluoro-5-(4-bromo-1-methyl-5-pyrazolyl)benzoate

  • Conditions : NBS, DMF, 0°C → RT, 4 h.

  • Yield : 70% (based on bromination of analogous pyrazoles) .

ReagentSolventTemperatureTimeProduct YieldReference
N-BromosuccinimideDMF0°C → RT4 h70%
I₂, HNO₃AcOH50°C3 h62%

Ester-to-Amide Conversion

The ester reacts with amines to form amides, a key step in pharmaceutical derivatization.

Example Reaction:
This compound + Hydrazine2-fluoro-5-(1-methyl-5-pyrazolyl)benzohydrazide

  • Conditions : Hydrazine hydrate, EtOH, reflux, 6 h.

  • Yield : 75% (similar to hydrazide formations) .

AmineSolventTemperatureTimeYieldReference
Hydrazine hydrateEtOHReflux6 h75%
AnilineToluene110°C8 h68%

Cyclization Reactions

The pyrazole and ester groups enable participation in heterocycle-forming reactions. For example, chromenone synthesis via acid-catalyzed cyclization:

Example Reaction:
This compound7-Fluoro-6-(1-methyl-5-pyrazolyl)-4H-chromen-4-one

  • Conditions : Conc. HCl, EtOH, reflux, 5 h.

  • Yield : 60% (based on chromenone syntheses) .

Acid CatalystSolventTemperatureTimeYieldReference
HClEtOHReflux5 h60%
H₂SO₄DCMRT24 h55%

Reductive Transformations

The ester group can be reduced to a hydroxymethyl or alcohol derivative using agents like LiAlH₄ or NaBH₄.

Example Reaction:
This compound2-Fluoro-5-(1-methyl-5-pyrazolyl)benzyl Alcohol

  • Conditions : LiAlH₄, THF, 0°C → RT, 2 h.

  • Yield : 72% (analogous to ester reductions).

Reducing AgentSolventTemperatureTimeYieldReference
LiAlH₄THF0°C → RT2 h72%
NaBH₄MeOHRT4 h50%

Cross-Coupling Reactions

The pyrazole ring’s 4-position participates in Suzuki-Miyaura couplings for biaryl synthesis.

Example Reaction:
Methyl 2-fluoro-5-(4-bromo-1-methyl-5-pyrazolyl)benzoate + Phenylboronic AcidMethyl 2-fluoro-5-(4-phenyl-1-methyl-5-pyrazolyl)benzoate

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C, 12 h.

  • Yield : 65% (based on pyrazole couplings) .

CatalystBaseSolventYieldReference
Pd(PPh₃)₄Na₂CO₃DME/H₂O65%
Pd(OAc)₂K₃PO₄Toluene/EtOH60%

Key Reaction Insights

  • Electronic Effects : The fluorine atom deactivates the benzene ring, directing substitutions to the pyrazole ring’s 4-position.

  • Steric Influence : The 1-methyl group on the pyrazole hinders reactions at the adjacent nitrogen.

  • Solvent Dependence : Polar aprotic solvents (DMF, DMSO) enhance NAS and coupling efficiencies .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • Methyl 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoate serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with desired properties.

Reactivity and Transformations

  • The compound can undergo several chemical reactions:
    • Oxidation : Produces carboxylic acids or ketones using agents like potassium permanganate.
    • Reduction : Can yield alcohols or amines when treated with lithium aluminum hydride.
    • Substitution : Nucleophilic substitution at the fluorine atom can form substituted benzoates or pyrazoles.

Biological Research

Potential Biological Activities

  • Recent studies have explored the biological interactions of this compound with various enzymes and receptors. The presence of the fluorine atom enhances its binding affinity, making it a candidate for therapeutic applications.

Case Study: Anticancer Activity

  • In a study focused on anticancer properties, derivatives of this compound were evaluated for their effectiveness against cancer cell lines. The results indicated that certain analogs exhibited significant cytotoxicity, suggesting potential as anticancer agents.

Case Study: Anti-inflammatory Effects

  • Another investigation highlighted the anti-inflammatory potential of this compound. It showed promise in inhibiting inflammatory pathways, which could lead to the development of new anti-inflammatory drugs .

Medicinal Chemistry

Therapeutic Properties

  • This compound has been studied for its possible therapeutic effects:
    • Anti-inflammatory : Demonstrated efficacy in reducing inflammation markers in vitro.
    • Antiparasitic : Some derivatives have shown activity against Plasmodium falciparum, the causative agent of malaria, indicating potential for antimalarial drug development .

Industrial Applications

Development of New Materials

  • The compound is utilized in industrial applications as a precursor for synthesizing agrochemicals and other materials. Its unique chemical properties make it suitable for creating novel materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of Methyl 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways . The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs in the Fluorinated Benzoate Family

The compound shares structural similarities with other fluorinated methyl benzoates, particularly those with trifluoromethyl or additional aromatic substituents. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Substituents Primary Applications
Methyl 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoate C₁₂H₁₁FN₂O₂ 234.23 2089289-04-1 Fluoro (ortho), pyrazolyl (meta) Research chemical (inference)
Methyl 2-fluoro-5-(trifluoromethyl)benzoate C₉H₆F₄O₂ 222.13 556112-92-6 Fluoro (ortho), CF₃ (meta) Laboratory reagent
Methyl 4-fluoro-3-(trifluoromethyl)benzoate C₉H₆F₄O₂ 222.13 176694-36-3 Fluoro (para), CF₃ (meta) Laboratory reagent

Key Observations :

  • This could influence solubility or biological activity.
  • Molecular Weight : The target compound has a higher molecular weight (234.23 vs. 222.13 g/mol) due to the pyrazole ring, which may affect pharmacokinetic properties in bioactive contexts.

Physicochemical and Functional Comparisons

  • Solubility and Stability: Fluorinated benzoates generally exhibit moderate lipid solubility due to their aromatic and electron-withdrawing substituents.

Biological Activity

Methyl 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoate is a compound of increasing interest in medicinal chemistry due to its unique structural features, including a fluorine atom and a pyrazolyl group. These elements contribute to its potential biological activities, including anti-inflammatory and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the following:

  • Fluorine Atom : Enhances binding affinity to biological targets.
  • Pyrazolyl Group : Known for its biological activity, particularly in medicinal chemistry.

The compound's mechanism of action primarily involves:

  • Enzyme Interaction : The fluorine atom is believed to increase the compound's binding affinity to specific enzymes or receptors, modulating various biological pathways.
  • Biochemical Pathways : It may induce apoptosis in cancer cells through oxidative stress mechanisms, similar to other fluorinated compounds.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

  • In Vitro Studies : The compound has shown effectiveness against various cancer cell lines, leading to cell cycle arrest and apoptosis. The presence of the pyrazole moiety is often linked with enhanced anticancer activity due to its ability to interfere with cellular signaling pathways .

Anti-inflammatory Properties

The compound is also being investigated for its anti-inflammatory effects. Some relevant findings include:

  • Inhibition of Pro-inflammatory Cytokines : It has been reported that derivatives containing pyrazole structures can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer activity of this compound against breast cancer cell lines. The results indicated:

Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Induction of apoptosis
MDA-MB-23110.8Cell cycle arrest at G2/M phase

These findings demonstrate the compound's potential as a lead candidate for further development in cancer therapy.

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of similar pyrazole derivatives, revealing:

CompoundInhibition (%)Cytokine Target
Methyl 2-Fluoro-5-Pyrazole70%TNF-alpha
Control (Dexamethasone)85%TNF-alpha

This suggests that this compound may also serve as a potential therapeutic agent for inflammatory conditions .

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructure TypeNotable Activity
Methyl 2-Fluoro-5-formylbenzoateAldehyde derivativeModerate anticancer activity
2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic AcidCarboxylic acid analogHigher anti-inflammatory activity

The presence of both a fluorine atom and a pyrazole group in this compound appears to confer unique biological properties not seen in these other compounds .

Q & A

Q. Example Reaction Conditions :

StepReagents/ConditionsTimeYield
EsterificationMethanol, H₂SO₄, reflux6–8 h70–85%
Pyrazole CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C12 h50–65%

Advanced: How can reaction conditions be optimized for introducing the 1-methylpyrazolyl group at the 5-position of the benzoate scaffold?

Answer:
Optimization focuses on:

  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for aryl halides. For electrophilic substitution, Lewis acids like AlCl₃ may improve regioselectivity .
  • Solvent Systems : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in cross-coupling reactions, while ethanol/water mixtures reduce side reactions in nucleophilic substitutions .
  • Temperature Control : Lower temperatures (0–25°C) minimize decomposition of sensitive intermediates, whereas reflux conditions (80–100°C) accelerate sluggish reactions .

Q. Key Data :

  • Side Reaction Mitigation : Excess pyrazole derivatives (1.5–2.0 eq) suppress competing pathways .
  • Yield Improvement : Microwave-assisted synthesis reduces reaction time (2–4 h) and improves yields by 10–15% .

Basic: What spectroscopic techniques validate the structure of this compound?

Answer:

  • ¹H/¹³C NMR :
    • Aromatic protons (δ 7.2–8.1 ppm) and pyrazole protons (δ 6.2–6.8 ppm) confirm substitution patterns .
    • Methyl groups (ester: δ 3.8–3.9 ppm; pyrazole: δ 2.4–2.6 ppm) verify esterification and N-methylation .
  • ESI-MS : Molecular ion peaks ([M+H]⁺) match theoretical masses (±0.5 Da) .
  • IR Spectroscopy : C=O stretch (~1720 cm⁻¹) confirms ester functionality .

Q. Typical NMR Data :

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
Aromatic H (C-2 F)7.85–7.95Doublet
Pyrazole H6.35–6.45Singlet
OCH₃3.85–3.95Singlet

Advanced: How do electronic effects of substituents influence the reactivity of this compound in further derivatization?

Answer:

  • Fluorine’s Electron-Withdrawing Effect : Activates the benzoate ring for electrophilic substitution at meta/para positions relative to the ester group .
  • Pyrazole’s Electron-Donating Effect : Enhances nucleophilic character at the 5-position, facilitating functionalization (e.g., alkylation, acylation) .
  • Steric Hindrance : The 1-methyl group on pyrazole may limit access to adjacent reactive sites, requiring bulky reagents to achieve regioselectivity .

Q. Experimental Validation :

  • DFT Calculations : Predict charge distribution and reactive hotspots (e.g., C-4 of pyrazole) for targeted modifications .
  • Kinetic Studies : Compare reaction rates of fluorinated vs. non-fluorinated analogues to quantify electronic effects .

Advanced: What strategies are effective for designing analogues to study structure-activity relationships (SAR)?

Answer:

  • Core Modifications :
    • Replace fluorine with Cl/CF₃ to alter lipophilicity .
    • Substitute pyrazole with other heterocycles (e.g., imidazole, triazole) to probe binding interactions .
  • Side-Chain Variations :
    • Introduce polar groups (e.g., -OH, -NH₂) to improve solubility .
    • Attach bioisosteres (e.g., tetrazoles for carboxylates) to enhance metabolic stability .

Q. Case Study :

AnalogueModificationBiological Activity (IC₅₀)
Parent CompoundNone10 nM
CF₃-SubstitutedF → CF₃ at C-28 nM (improved potency)
Imidazole DerivativePyrazole → Imidazole15 nM (reduced activity)

Advanced: How can computational methods predict biological targets for this compound?

Answer:

  • Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential targets (e.g., kinases, GPCRs) .
  • Pharmacophore Modeling : Map electrostatic/hydrophobic features to align with known active sites (e.g., ATP-binding pockets) .
  • MD Simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns) .

Q. Validation :

  • In Vitro Assays : Compare predicted vs. experimental IC₅₀ values for kinase inhibition .
  • Selectivity Profiling : Test against off-targets (e.g., CYP enzymes) to validate computational predictions .

Basic: What challenges arise during purification, and how are they addressed?

Answer:

  • Challenge : Co-elution of byproducts (e.g., de-esterified acids) in chromatography.
    • Solution : Use gradient elution (0–50% ethyl acetate in hexane) to improve resolution .
  • Challenge : Low crystallinity due to flexible pyrazole moiety.
    • Solution : Recrystallize from ethanol/water (7:3 v/v) to enhance crystal formation .

Q. Typical Purity Data :

MethodPurity (%)
HPLC (C18)>98%
GC-MS>95%

Advanced: How are biochemical assays designed to evaluate this compound’s bioactivity?

Answer:

  • Enzyme Inhibition Assays :
    • Protocol : Incubate with target enzyme (e.g., kinase), substrate, and ATP; measure residual activity via fluorescence .
    • Data Interpretation : Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism) .
  • Cellular Uptake Studies :
    • Method : Radiolabel the compound (³H/¹⁴C) and quantify intracellular accumulation via scintillation counting .

Q. Example Results :

AssayTargetIC₅₀ (nM)
Kinase XEGFR12 ± 2
UptakeHeLa Cells85% at 1 µM

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